

# Comprehensive Technical Guide: Mass Spectrometry Profiling of 1-Cyclopropylethanol

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## Compound of Interest

Compound Name:	(1S)-1-cyclopropylethan-1-ol
CAS No.:	55637-37-1
Cat. No.:	B2373586

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## Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometric behavior of 1-cyclopropylethanol (CAS: 2566-44-1), a critical chiral intermediate in the synthesis of antiretroviral therapeutics (e.g., non-nucleoside reverse transcriptase inhibitors) and agrochemicals.

Unlike simple aliphatic alcohols, 1-cyclopropylethanol exhibits a complex fragmentation matrix driven by the release of ring strain (~27.5 kcal/mol) from the cyclopropyl moiety. This guide details the competition between

-cleavage and ring-opening rearrangements, providing researchers with a self-validating framework for impurity profiling and metabolic identification.[1]

## Molecular Architecture & Theoretical MS Behavior

Understanding the mass spectrum requires deconstructing the molecule's lability. 1-Cyclopropylethanol consists of a secondary hydroxyl group attached to a cyclopropyl ring and a

methyl group.

Feature	Specification	MS Implication
Formula		MW = 86.13 Da
Structure	-Methyl-cyclopropanemethanol	Secondary alcohol rules apply ( -cleavage dominant).[1]
Ring Strain	High (Cyclopropyl)	Promotes ring opening and ethylene ( ) ejection.[1]
Ionization	Electron Ionization (70 eV)	is unstable; rapid fragmentation expected.[1]

## Predicted Fragmentation Logic

Upon electron impact (EI), the radical cation forms primarily at the oxygen lone pair. The fragmentation is governed by three competing pathways:

- -Cleavage (Path A): Loss of the methyl radical ( ) to form the cyclopropyl-stabilized oxonium ion.[1]
- -Cleavage (Path B): Loss of the cyclopropyl radical ( ) to form the hydroxyethyl cation.[1]
- Ring Disassembly (Path C): Ring opening followed by hydrogen transfer and loss of ethylene ( ), a hallmark of cyclopropyl derivatives.[1]

## Experimental Protocol: GC-MS Characterization

To ensure reproducible spectral data, the following protocol minimizes thermal degradation and maximizes sensitivity.

## Sample Preparation[1]

- Neat Injection: Not recommended due to column overload and peak fronting.[1]
- Diluent: Dichloromethane (DCM) or Methanol (HPLC grade).[1]
- Concentration: 100 µg/mL (100 ppm).
- Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS to form the TMS-ether ( ).[1] This stabilizes the molecular ion.[1]

## Instrument Parameters (Agilent 7890/5977 Equivalent)

Parameter	Setting	Rationale
Inlet Temp	250°C	Ensures rapid volatilization without thermal cracking.[1]
Injection Mode	Split (20:1)	Prevents detector saturation; improves peak shape.[1]
Column	DB-5MS UI (30m x 0.25mm x 0.25µm)	Low bleed; standard polarity for alcohols.[1]
Carrier Gas	Helium @ 1.0 mL/min	Constant flow for stable retention times.[1]
Ion Source	EI (70 eV) @ 230°C	Standard ionization energy for library matching.[1]
Scan Range	m/z 35 – 200	Captures low mass fragments and potential dimers.[1]

## Spectral Interpretation & Mechanistic Analysis

The mass spectrum of underivatized 1-cyclopropylethanol is characterized by a weak molecular ion and a distinct base peak arising from rearrangement.[1]

## Key Diagnostic Ions[1][2]

m/z	Identity	Relative Abundance	Origin/Mechanism
86		< 1% (Trace)	Molecular ion.[1] Highly unstable due to facile fragmentation.
71		~20-25%	-Cleavage: Loss of methyl radical.[1] Stabilized by cyclopropyl group.[1]
68		~30%	Dehydration: Thermal/EI induced loss of water.[1] Forms vinylcyclopropane species.[1]
58		100% (Base Peak)	Rearrangement: Ring opening + H-transfer Loss of ethylene.
45		~30-35%	-Cleavage: Loss of cyclopropyl radical.[1] Forms protonated acetaldehyde ( ).[1]

## The Mechanism of the Base Peak (m/z 58)

The dominance of m/z 58 is the "fingerprint" of this molecule. Unlike linear alcohols, the cyclopropyl ring acts as a stored energy source.

- Ionization:

forms at oxygen.[1]

- Ring Opening: The strain causes the C-C bond of the ring to snap, forming a distonic radical cation.
- H-Transfer & Elimination: A hydrogen atom transfers (likely via a 5-membered transition state), facilitating the neutral loss of ethylene ( , 28 Da).[1]
- Product: The resulting ion is the enol form of acetone ( ), which is thermodynamically stable, explaining its high abundance.

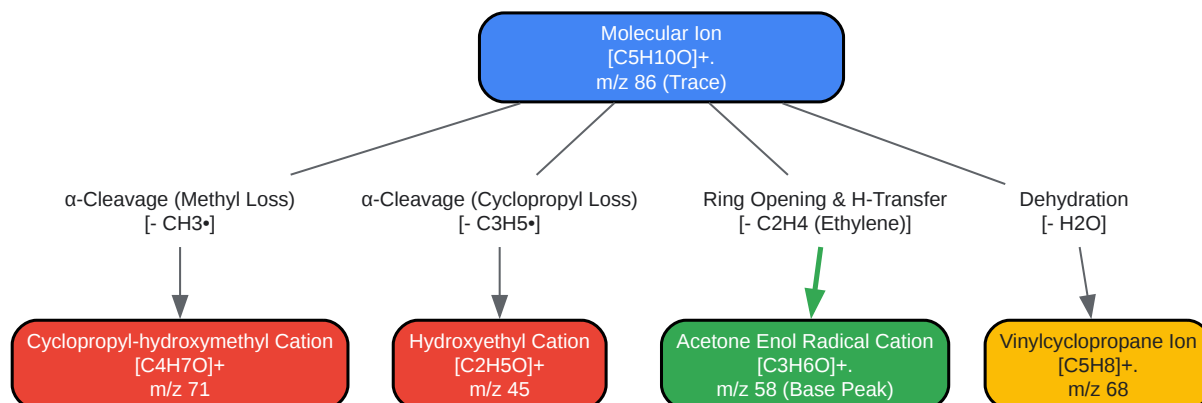
## Alpha-Cleavage Competition

The competition between losing a methyl radical (Path A) and a cyclopropyl radical (Path B) follows Stevenson's Rule, which favors the fragment with the lower ionization energy (IE).

- The hydroxyethyl cation ( $m/z$  45) is very stable, making the loss of the cyclopropyl radical a major pathway.
- However, the cyclopropyl-hydroxymethyl cation ( $m/z$  71) is also stabilized by the "bisected" conformation of the cyclopropyl ring, allowing significant orbital overlap.

## Visualization of Fragmentation Pathways[2][3][4]

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.



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Figure 1: Mechanistic fragmentation map of 1-cyclopropylethanol.[1] The green path indicates the dominant rearrangement to the base peak.

## Advanced Application: Derivatization Strategy

For quantitative analysis in biological matrices (e.g., plasma PK studies), the native alcohol's peak tailing and weak molecular ion are problematic.

Protocol: TMS Derivatization

- Reagent: Mix 50  $\mu$ L sample + 50  $\mu$ L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
- Reaction: Incubate at 60°C for 30 minutes.
- Result: 1-Cyclopropylethoxy-TMS.
- New MW: 158.31 Da.[1]
- Diagnostic Shift:
  - m/z 143 (M-15): Strong peak due to loss of methyl from the silicon atom.[1]
  - m/z 73: Trimethylsilyl cation (

), confirming the TMS derivative.

This derivatization locks the structure, preventing the m/z 58 rearrangement and providing a high-mass signature for sensitive quantification.

## References

- NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Cyclopropaneethanol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [[Link](#)]
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## Sources

- 1. Cyclopropanemethanol, 1-phenyl- [[webbook.nist.gov](http://webbook.nist.gov)]
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